tert-Butyl 1-(3-amino-4-chlorobenzyl)cyclopropanecarboxylate
Overview
Description
Tert-Butyl 1-(3-amino-4-chlorobenzyl)cyclopropanecarboxylate: is a chemical compound characterized by its unique structure, which includes a tert-butyl group, an amino group, a chloro group, and a cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 1-(3-amino-4-chlorobenzyl)cyclopropanecarboxylate typically involves multiple steps, starting with the preparation of the cyclopropane ring. One common method is the reaction of 3-amino-4-chlorobenzyl chloride with cyclopropanecarboxylic acid in the presence of tert-butanol under acidic conditions. The reaction proceeds through nucleophilic substitution and esterification processes.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are employed to streamline the production process and minimize waste.
Chemical Reactions Analysis
Types of Reactions: Tert-Butyl 1-(3-amino-4-chlorobenzyl)cyclopropanecarboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are employed.
Substitution: Nucleophiles such as amines or halides can be used to substitute the chlorine atom.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of different benzyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 1-(3-amino-4-chlorobenzyl)cyclopropanecarboxylate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural features allow it to interact with various biological targets.
Medicine: In the medical field, this compound is being investigated for its therapeutic properties. It may serve as a precursor for the development of new drugs targeting specific diseases.
Industry: The compound is also used in the chemical industry for the production of specialty chemicals and materials. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which tert-Butyl 1-(3-amino-4-chlorobenzyl)cyclopropanecarboxylate exerts its effects involves its interaction with molecular targets and pathways. The amino group can act as a nucleophile, while the chloro group can undergo substitution reactions. The cyclopropane ring provides rigidity to the molecule, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Tert-Butyl 3-[(4-chlorobenzyl)amino]propanoate: Similar in structure but lacks the cyclopropane ring.
Tert-Butyl cyclopropanecarboxylate: Similar in the cyclopropane ring but lacks the amino and chloro groups.
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Properties
IUPAC Name |
tert-butyl 1-[(3-amino-4-chlorophenyl)methyl]cyclopropane-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO2/c1-14(2,3)19-13(18)15(6-7-15)9-10-4-5-11(16)12(17)8-10/h4-5,8H,6-7,9,17H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCPAEBUNNWYDHD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CC1)CC2=CC(=C(C=C2)Cl)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.78 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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